Chloro[1-(oxolan-2-yl)ethenyl]mercury
Description
Chloro[1-(oxolan-2-yl)ethenyl]mercury is an organomercury compound characterized by a mercury atom bonded to a chloro group and a substituted ethenyl moiety containing an oxolan (tetrahydrofuran) ring. The oxolan group introduces unique stereoelectronic properties, enhancing solubility in polar solvents and influencing reactivity through its oxygen heteroatom. Organomercury compounds like this are historically significant in synthetic chemistry due to mercury’s ability to stabilize reactive intermediates and participate in electrophilic reactions . However, their high toxicity necessitates cautious handling.
Properties
CAS No. |
141342-25-8 |
|---|---|
Molecular Formula |
C6H9ClHgO |
Molecular Weight |
333.18 g/mol |
IUPAC Name |
chloro-[1-(oxolan-2-yl)ethenyl]mercury |
InChI |
InChI=1S/C6H9O.ClH.Hg/c1-2-6-4-3-5-7-6;;/h6H,1,3-5H2;1H;/q;;+1/p-1 |
InChI Key |
OWHXOQLVZKSKMJ-UHFFFAOYSA-M |
Canonical SMILES |
C=C(C1CCCO1)[Hg]Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro[1-(oxolan-2-yl)ethenyl]mercury typically involves the reaction of mercury(II) chloride with 1-(oxolan-2-yl)ethenyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often facilitated by the use of a suitable solvent such as tetrahydrofuran (THF). The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors equipped with temperature and pressure control systems. The product is then purified using techniques such as distillation or recrystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Chloro[1-(oxolan-2-yl)ethenyl]mercury undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other oxidation products.
Reduction: Reduction reactions can convert the compound to elemental mercury and other reduced species.
Substitution: The chloro group can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) are employed in substitution reactions.
Major Products Formed
Oxidation: Mercury(II) oxide and other oxidized derivatives.
Reduction: Elemental mercury and reduced organic compounds.
Substitution: Various substituted organomercury compounds depending on the nucleophile used.
Scientific Research Applications
Chloro[1-(oxolan-2-yl)ethenyl]mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in medicinal chemistry, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Chloro[1-(oxolan-2-yl)ethenyl]mercury involves its interaction with various molecular targets, including enzymes and cellular components. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. The pathways involved in its mechanism of action include oxidative stress and the generation of reactive oxygen species (ROS), which can cause cellular damage and apoptosis.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares Chloro[1-(oxolan-2-yl)ethenyl]mercury with analogous organomercury compounds, emphasizing substituent effects on reactivity and applications:
Reactivity and Stability
- Electrophilic Character : The oxolan group in this compound donates electron density via its oxygen lone pairs, reducing mercury’s electrophilicity compared to Chloro(furan-2-yl)mercury . This makes it less reactive toward nucleophiles like thiols but more stable in aqueous media.
- Bond Strength: Mercury-chloro bonds in such compounds exhibit dissociation energies of ~200–250 kJ/mol, comparable to other organomercury halides . However, the oxolan-ethenyl group may weaken this bond slightly due to steric strain.
- Toxicity: All organomercury compounds are highly toxic, but the oxolan group’s polarity may reduce blood-brain barrier penetration compared to lipophilic analogs like Chloro(2,2-diphenylethenyl)mercury .
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